4-chloro-N-(2-chlorophenyl)benzamide
Description
Historical Context of Benzamide (B126) Research
Benzamide, the simplest amide derivative of benzoic acid, serves as the foundational compound for a vast and historically significant area of chemical research. wikipedia.orgvalpo.edu It is an organic compound that appears as a white solid in powdered form and as colorless crystals in its crystalline state. wikipedia.org Early observations by notable chemists Justus von Liebig and Friedrich Wöhler documented the phenomenon of polymorphism in benzamide, where a metastable form of silky needles would slowly transform into a more stable crystal morph. wikipedia.org This early research into its fundamental physical properties laid the groundwork for future investigations into the synthesis and application of its derivatives. Over the years, the benzamide structure has been incorporated into numerous commercial drugs, highlighting its long-standing importance in medicinal chemistry. valpo.edu
Significance of N-Arylbenzamide Scaffolds in Chemical Research
The N-arylbenzamide, or benzanilide (B160483), core is recognized as a "privileged structure" in chemical research. nih.gov This designation stems from its recurring presence in a wide array of biologically active compounds. nih.gov The versatility of the N-arylbenzamide scaffold makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds. nih.gov
The significance of this scaffold is underscored by its exploration in various therapeutic areas. Researchers have investigated N-arylbenzamide derivatives as potential leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are considered therapeutic targets for Parkinson's disease. nih.gov Furthermore, this structural framework has been utilized in the development of estrogen receptor agonists, human β3 adrenergic receptor agonists, and 5-HT₃ receptor agonists. tandfonline.comnih.govnih.gov The ability of the N-arylbenzamide scaffold to be adapted for different biological targets demonstrates its crucial role in modern drug discovery and chemical biology. nih.govgriffith.edu.aumdpi.com
Overview of "4-chloro-N-(2-chlorophenyl)benzamide" within the Benzamide Class
Within the extensive class of benzamides, this compound is a specific derivative with the chemical formula C₁₃H₉Cl₂NO. nih.gov Its structure is characterized by a benzamide core with a 4-chloro substituent on the benzoyl ring and a 2-chlorophenyl group attached to the amide nitrogen.
The synthesis of this compound can be achieved by reacting 4-chlorobenzoyl chloride with 2-chloroaniline. nih.gov Structural analysis reveals specific conformational features; the amide plane forms dihedral angles of 31.53° and 36.23° with the 4-chloro and 2-chlorophenyl rings, respectively. nih.gov The two benzene (B151609) rings themselves are oriented at a dihedral angle of 6.25°. nih.gov In its crystalline form, molecules of this compound are organized into columns through intermolecular hydrogen bonds. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉Cl₂NO |
| Molecular Weight | 266.13 g/mol |
| Appearance | Crystalline Solid |
Data sourced from crystallographic studies. nih.gov
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7913 (14) |
| b (Å) | 4.8078 (6) |
| c (Å) | 23.570 (3) |
| β (°) | 97.718 (3) |
| Volume (ų) | 1211.8 (3) |
| Z | 4 |
Data from X-ray diffraction analysis at 223 K. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(2-chlorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHGGVPYTCZDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323833 | |
| Record name | 4-chloro-N-(2-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49747-48-0 | |
| Record name | NSC404959 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-N-(2-chlorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro N 2 Chlorophenyl Benzamide and Its Analogues
Classical Amidation Routes to N-Arylbenzamides
The formation of the amide bond in N-arylbenzamides is a cornerstone of organic synthesis, with several classical methods being routinely employed. The most prevalent of these is the acylation of an amine with a carboxylic acid derivative, typically an acyl chloride. This method, often referred to as the Schotten-Baumann reaction, is a direct and efficient route to compounds like 4-chloro-N-(2-chlorophenyl)benzamide. nih.govmdpi.com
A specific synthesis of this compound involves reacting 4-chlorobenzoyl chloride with 2-chloroaniline. nih.gov In a typical procedure, the reaction is conducted in a solvent such as chloroform (B151607) (CHCl₃) under a nitrogen atmosphere and heated to reflux for several hours. The use of an excess of the amine or the addition of a base like triethylamine (B128534) is common to neutralize the hydrochloric acid (HCl) byproduct. nih.govmdpi.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This method is widely used due to the high reactivity of acyl chlorides and the general availability of the starting materials. The general scheme for this reaction is presented below.
Reaction Scheme for the Synthesis of this compound
Structural Elucidation and Conformational Analysis of 4 Chloro N 2 Chlorophenyl Benzamide
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, yielding precise bond lengths, bond angles, and details of the crystal lattice. The study of 4-chloro-N-(2-chlorophenyl)benzamide reveals a monoclinic crystal system with the space group P2₁/c. nih.gov The crystallographic parameters determined at a temperature of 223 K are summarized in the table below. nih.gov
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₉Cl₂NO |
| Formula Weight | 266.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7913 (14) |
| b (Å) | 4.8078 (6) |
| c (Å) | 23.570 (3) |
| β (°) | 97.718 (3) |
| Volume (ų) | 1211.8 (3) |
The molecular conformation of this compound is characterized by a significant twist between its constituent aromatic rings and the central amide bridge. nih.gov The amide plane (N—C=O) is not coplanar with either of the phenyl rings. The dihedral angle between the amide plane and the 4-chlorophenyl ring is 31.53 (8)°. nih.gov The corresponding angle between the amide plane and the 2-chlorophenyl ring is 36.23 (8)°. nih.gov
The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. The most prominent of these is a classic N—H···O hydrogen bond, where the amide hydrogen (H1) acts as a donor to the carbonyl oxygen (O1) of an adjacent molecule. nih.gov This interaction links the molecules head-to-tail, forming one-dimensional columns. nih.gov
In addition to this primary interaction, the crystal structure is further stabilized by weaker C—H···O hydrogen bonds. nih.gov These interactions involve aromatic hydrogens and the same carbonyl oxygen that participates in the N—H···O bond, creating a more robust, three-dimensional network. nih.gov Notably, no significant π–π stacking interactions are observed between the aromatic rings within the crystal lattice. nih.gov The specific geometric parameters of these hydrogen bonds are detailed in the table below.
Table 2: Hydrogen-Bond Geometry (Å, °) for this compound
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N1—H1···O1 | 0.85 (2) | 2.12 (2) | 2.901 (2) | 154 (2) |
D = donor atom; H = hydrogen atom; A = acceptor atom.
The supramolecular architecture of this compound is dictated by the hydrogen bonding interactions. The N—H···O bonds assemble the molecules into infinite columns that extend along the b-axis of the unit cell. nih.gov These columns are then interconnected by the weaker C—H···O interactions, resulting in a stable, sheet-like arrangement that stacks to form the full crystal structure. nih.gov This packing motif is efficient at satisfying the hydrogen bonding potential of the amide groups, leading to a well-ordered crystalline solid.
Spectroscopic Characterization Methodologies
While detailed experimental spectra for this compound are not widely published, the structural elucidation of such a compound relies heavily on standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FTIR, Raman). These methods are indispensable for confirming the molecular structure synthesized and for analyzing its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, one would expect to see a set of distinct signals corresponding to the aromatic protons on the two different chlorophenyl rings. The integration of these signals would confirm the presence of the correct number of protons (a total of 8 aromatic protons). The chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) would provide information about the electronic environment and neighboring protons for each position on the rings. A downfield signal corresponding to the N-H proton of the amide linkage would also be expected, the chemical shift of which can be sensitive to solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would be used to confirm the presence of all 13 carbon atoms in the molecule. It would show distinct signals for the carbonyl carbon of the amide group (typically in the 165-170 ppm range), the two carbons bonded to chlorine atoms, the four carbons bonded to other carbons or the nitrogen atom, and the remaining six carbons bonded to hydrogen. The precise chemical shifts provide insight into the electronic structure of the molecule.
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
For this compound, key expected vibrational frequencies include:
N-H Stretch: A characteristic stretching vibration for the secondary amide N-H group, typically appearing in the region of 3200-3400 cm⁻¹. The exact position can indicate the extent of hydrogen bonding in the solid state.
C=O Stretch (Amide I band): A strong, sharp absorption band for the carbonyl group, which is one of the most intense peaks in the IR spectrum of an amide, usually found between 1630 and 1680 cm⁻¹.
N-H Bend (Amide II band): This secondary amide band, involving N-H bending and C-N stretching, typically appears around 1510-1570 cm⁻¹.
C-Cl Stretches: Vibrations corresponding to the carbon-chlorine bonds would be expected in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.
Aromatic C-H and C=C Stretches: Multiple bands corresponding to the stretching vibrations of the aromatic rings would be observed.
Together, these spectroscopic methods provide a comprehensive and complementary means of confirming the identity and structural features of this compound, corroborating the detailed picture provided by X-ray crystallography.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-chorobenzoyl chloride |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry is a pivotal analytical technique for the structural elucidation of this compound, providing unequivocal confirmation of its molecular weight and offering deep insights into its fragmentation behavior under electron ionization (EI). The analysis of the mass spectrum allows for the verification of the elemental composition and the identification of structurally significant fragments, which collectively support the proposed molecular structure.
The molecular formula of this compound is C₁₃H₉Cl₂NO, corresponding to a molecular weight of approximately 266.13 g/mol . nih.gov In a typical EI mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to this molecular weight. The presence of two chlorine atoms is distinctly indicated by the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion region will exhibit a characteristic cluster of peaks: the M⁺˙ peak (containing two ³⁵Cl atoms), an (M+2)⁺˙ peak (containing one ³⁵Cl and one ³⁷Cl atom) with a relative intensity of approximately 65% of the M⁺˙ peak, and an (M+4)⁺˙ peak (containing two ³⁷Cl atoms) with a relative intensity of about 10% of the M⁺˙ peak. This isotopic signature is a definitive marker for a dichlorinated compound.
The fragmentation of this compound is primarily dictated by the amide linkage, which is the most labile bond in the structure. The most prominent fragmentation pathway involves the α-cleavage of the C-N bond of the amide group. This cleavage can occur in two ways, leading to the formation of two major fragment ions.
One common fragmentation is the cleavage of the bond between the carbonyl carbon and the nitrogen atom, resulting in the formation of the 4-chlorobenzoyl cation. This fragment is relatively stable due to resonance delocalization. The other significant fragmentation pathway involves the cleavage of the same C-N bond to produce a 2-chlorophenylaminyl radical and a 4-chlorobenzoyl cation.
Further fragmentation of the primary ions can also be observed. For instance, the 4-chlorobenzoyl cation can lose a molecule of carbon monoxide (CO) to form a 4-chlorophenyl cation. The 2-chloroanilino fragment can undergo further fragmentation, such as the loss of a chlorine atom or a hydrogen cyanide (HCN) molecule.
A plausible fragmentation pathway can be summarized as follows:
Formation of the 4-chlorobenzoyl cation (m/z 139/141) through the cleavage of the C-N amide bond.
Subsequent loss of a CO molecule from the 4-chlorobenzoyl cation to yield the 4-chlorophenyl cation (m/z 111/113).
Formation of the 2-chloroanilino radical cation (m/z 127/129) also from the initial C-N bond cleavage.
Loss of a chlorine atom from the molecular ion, leading to a fragment ion at m/z 231.
The following data table outlines the expected major fragments, their mass-to-charge ratios (m/z), and their proposed structures. The relative intensities are theoretical and serve to illustrate the likely fragmentation pattern.
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Structure of Fragment |
| 265/267/269 | [C₁₃H₉³⁵Cl₂NO]⁺˙ / [C₁₃H₉³⁵Cl³⁷ClNO]⁺˙ / [C₁₃H₉³⁷Cl₂NO]⁺˙ | Molecular Ion |
| 230/232 | [C₁₃H₉³⁵ClNO]⁺˙ / [C₁₃H₉³⁷ClNO]⁺˙ | [M-Cl]⁺ |
| 139/141 | [C₇H₄³⁵ClO]⁺ / [C₇H₄³⁷ClO]⁺ | 4-chlorobenzoyl cation |
| 126/128 | [C₆H₅³⁵ClN]⁺˙ / [C₆H₅³⁷ClN]⁺˙ | 2-chloroaniline radical cation |
| 111/113 | [C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺ | 4-chlorophenyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Computational and Theoretical Investigations on 4 Chloro N 2 Chlorophenyl Benzamide
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of molecular systems. These methods are frequently used to model the behavior of benzanilide (B160483) derivatives.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-chloro-N-(2-chlorophenyl)benzamide, calculations are typically performed using DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p) or 6-31G(d,p). nih.gov The resulting optimized geometry can be compared with experimental data from X-ray crystallography to validate the computational method.
Experimental crystallographic data for this compound reveals key structural parameters. The molecule is not planar; the amide group (N—C=O) plane forms significant dihedral angles with the two aromatic rings. nih.gov The dihedral angle between the two phenyl rings is relatively small, indicating a somewhat twisted but not perpendicular arrangement. nih.gov
Electronic structure analysis focuses on the distribution of electrons within the molecule, often by examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
Table 1: Selected Experimental Geometric Parameters for this compound Data sourced from single-crystal X-ray diffraction studies. nih.gov
| Parameter | Value |
| Dihedral Angle (Amide Plane vs. 4-chlorophenyl Ring) | 31.53 (8)° |
| Dihedral Angle (Amide Plane vs. 2-chlorophenyl Ring) | 36.23 (8)° |
| Dihedral Angle (Between Phenyl Rings) | 6.25 (8)° |
Theoretical vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The calculations yield a set of vibrational frequencies and their corresponding normal modes, which describe the periodic motions of the atoms. These computed frequencies are often scaled by an empirical factor to correct for approximations in the computational method and effects of anharmonicity, allowing for a more accurate comparison with experimental spectra.
This analysis enables the assignment of specific absorption bands in the experimental IR and Raman spectra to particular molecular vibrations, such as the stretching of the C=O, N-H, C-N, and C-Cl bonds. For instance, the C=O stretching vibration in amides typically appears as a strong band in the IR spectrum.
Table 2: Predicted Vibrational Assignments for Key Functional Groups Based on typical frequency ranges for related amide compounds.
| Vibrational Assignment | Approximate Wavenumber (cm⁻¹) |
| N-H Stretching | 3300-3500 |
| Aromatic C-H Stretching | 3000-3100 |
| C=O Stretching | 1650-1690 |
| C=C Aromatic Stretching | 1580-1600 |
| C-N Stretching | 1250-1350 |
| C-Cl Stretching | 650-700 |
A Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of the molecule, providing insights into its reactivity and intermolecular interaction sites. The MESP is calculated from the total electron density and is color-coded to indicate different potential regions.
Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, such a region is expected around the carbonyl oxygen atom. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, such as the hydrogen atom of the amide group.
Conformational Landscape Exploration through Molecular Modeling
The conformational landscape of a molecule describes its accessible conformations and the energy barriers between them. For flexible molecules like this compound, which have several rotatable single bonds, this landscape can be complex. The most significant conformational flexibility arises from rotation around the C-N amide bond and the bonds connecting the phenyl rings to the amide group.
Molecular modeling techniques, such as potential energy surface (PES) scans, are used to explore this landscape. dcu.ie In a PES scan, key dihedral angles are systematically rotated, and the energy of the molecule is calculated at each step. This process helps to identify the lowest-energy conformers (global minima) and the transition states that connect them. dcu.ie Understanding the conformational preferences is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.
Intermolecular Interaction Energy Calculations (e.g., Hirshfeld Surface Analysis)
In the solid state, molecules are organized into a crystal lattice through a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions. nih.govacs.org The Hirshfeld surface is generated based on the electron distribution of the molecule within the crystal, partitioning the crystal space into regions for each molecule.
The surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, indicating strong interactions like hydrogen bonds. nih.gov For this compound, the crystal structure is stabilized by intermolecular N—H⋯O and weak C—H⋯O hydrogen bonds. nih.gov
A 2D fingerprint plot is derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. This plot shows the percentage contribution of each interaction type to the total surface area. nih.gov For this molecule, significant contributions would be expected from H···H, Cl···H, C···H, and O···H contacts, which collectively govern the crystal packing.
Table 3: Representative Contributions to Hirshfeld Surface from Intermolecular Contacts Illustrative data based on analysis of similar chloro-substituted organic molecules. nih.gov
| Contact Type | Contribution (%) | Description |
| H···H | ~40% | Represents the most abundant, though generally weak, van der Waals interactions. |
| Cl···H/H···Cl | ~10-15% | Indicates interactions involving the chlorine atoms, including weak hydrogen bonds. |
| C···H/H···C | ~25% | Relates to C-H···π interactions and general van der Waals contacts. |
| O···H/H···O | ~5-10% | Corresponds primarily to the crucial N-H···O and C-H···O hydrogen bonds. |
Theoretical Studies of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in optoelectronics and photonics. Computational chemistry is widely used to predict the NLO properties of new materials.
Theoretical studies involve calculating key NLO-related parameters using DFT. These parameters include the molecular dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). nih.gov A large value of the first hyperpolarizability (β) is a primary indicator of a molecule's potential for second-order NLO applications, such as second-harmonic generation. researchgate.net Calculations can be performed for an isolated molecule (gas phase) or can incorporate the effects of the crystalline environment, which can significantly enhance the NLO response. nih.gov
Table 4: Key Parameters in Theoretical NLO Studies
| Parameter | Symbol | Description |
| Dipole Moment | μ | A measure of the molecule's overall polarity. |
| Polarizability | α | The ability of the electron cloud to be distorted by an electric field. |
| First Hyperpolarizability | β | Quantifies the second-order NLO response of the molecule. |
| Third-Order Susceptibility | χ⁽³⁾ | Relates to the third-order NLO response, important for applications like optical limiting. researchgate.net |
Structure Activity Relationship Sar Studies of 4 Chloro N 2 Chlorophenyl Benzamide and Its Analogues
Impact of Halogen Substituents on Electronic and Steric Properties
The presence of halogen atoms, specifically chlorine in the case of 4-chloro-N-(2-chlorophenyl)benzamide, significantly modulates the molecule's electronic and steric characteristics, which in turn affects its biological activity. Halogens are unique substituents as they possess both inductive electron-withdrawing effects and a capacity to engage in halogen bonding.
The chlorine atom at the 2-position of the N-phenyl ring introduces both electronic and steric influences. Electronically, it withdraws electron density from the phenyl ring. Sterically, its presence in the ortho position can force the N-phenyl ring to adopt a non-planar conformation relative to the amide bond. This steric hindrance can be a critical determinant of the molecule's three-dimensional shape and, consequently, its ability to fit into a specific receptor site. Studies on ortho-substituted aryl compounds have shown that the size of the halogen substituent can significantly impact molecular properties. rsc.org The interplay between the steric bulk and the electronic nature of these halogen substituents often results in a finely tuned biological response. In some cases, the steric and electronic effects of ortho-aryl halogens can counteract each other in determining biological outcomes. rsc.org
The electronic structures of halogenated benzene (B151609) derivatives, such as chloronitrobenzenes, have been studied, revealing that ortho-isomers can possess distinct electronic properties due to the interaction between adjacent substituents and the benzene ring's pi orbitals. nih.gov A similar principle applies to this compound, where the ortho-chloro substituent influences the electronic environment of the N-phenyl ring.
Below is a table summarizing the general electronic and steric effects of halogen substituents on an aryl ring:
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Inductive Effect | Mesomeric Effect |
| Fluorine (F) | 1.47 | 3.98 | -I (Strong) | +M (Weak) |
| Chlorine (Cl) | 1.75 | 3.16 | -I (Strong) | +M (Weak) |
| Bromine (Br) | 1.85 | 2.96 | -I (Strong) | +M (Weak) |
| Iodine (I) | 1.98 | 2.66 | -I (Strong) | +M (Weak) |
This table presents generalized data for illustrative purposes.
Correlation between Molecular Conformation and Biological Interaction Potential
This fixed, non-planar conformation can be advantageous for several reasons. It can reduce the entropic penalty upon binding to a receptor, as the molecule has a more restricted set of low-energy conformations. Furthermore, the specific dihedral angle between the rings may be optimal for fitting into a well-defined binding pocket, allowing for precise interactions with amino acid residues. Molecular conformers that have the best spatial arrangement for interacting with a receptor are more likely to exhibit biological activity. nih.gov
Docking studies of other N-arylbenzamide derivatives have indicated that the orientation of the substituted phenyl rings within hydrophobic pockets of a target protein is a significant contributor to binding affinity. rsc.org For this compound, the 4-chlorobenzoyl group and the 2-chlorophenyl group would be expected to occupy distinct pockets in a hypothetical receptor, with the amide linkage serving as a scaffold and potentially forming hydrogen bonds.
The following table illustrates the potential impact of substituent position on the preferred dihedral angle and biological activity in a hypothetical N-arylbenzamide series.
| Substituent Position on N-Aryl Ring | Expected Dihedral Angle (Ring vs. Amide) | Postulated Receptor Fit |
| Ortho | High (e.g., > 60°) | May fit into a specific, angled pocket |
| Meta | Moderate | Allows for more conformational flexibility |
| Para | Low (closer to planar) | May favor binding to a flatter surface |
This table is illustrative and based on general principles of conformational analysis.
Pharmacophore Modeling for N-Arylbenzamide Derivatives
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (a pharmacophore) that a molecule must possess to exert a specific biological effect. dergipark.org.tr For the N-arylbenzamide class of compounds, a general pharmacophore model can be constructed based on the common structural features of active analogues. nih.govscirp.org
A typical pharmacophore model for an N-arylbenzamide derivative like this compound would likely include the following features:
Two Aromatic Rings (AR): These are represented by the 4-chlorobenzoyl and 2-chlorophenyl moieties, which often engage in hydrophobic or pi-stacking interactions within the receptor binding site.
A Hydrogen Bond Donor (HBD): The amide N-H group is a crucial hydrogen bond donor.
A Hydrogen Bond Acceptor (HBA): The amide carbonyl oxygen (C=O) serves as a key hydrogen bond acceptor.
Halogen/Hydrophobic Features: The chlorine atoms can be modeled as hydrophobic features or as specific halogen bond donors.
The spatial relationship between these features is critical. The distance and angles between the aromatic rings, the hydrogen bond donor/acceptor pair, and the halogen substituents define the pharmacophoric space. Computational studies on N-benzyl benzamide (B126) derivatives have utilized such 3D pharmacophore models to identify structures with a high potential for biological activity. nih.gov These models can then be used for virtual screening to identify novel compounds with the desired features or to guide the synthesis of more potent analogues. dergipark.org.tr The development of such models often involves aligning a set of active compounds and identifying the common features responsible for their activity.
Below is a table outlining the key pharmacophoric features of this compound.
| Pharmacophoric Feature | Structural Component | Potential Interaction Type |
| Aromatic Ring 1 | 4-chlorobenzoyl ring | Hydrophobic, pi-stacking |
| Aromatic Ring 2 | 2-chlorophenyl ring | Hydrophobic, pi-stacking |
| Hydrogen Bond Donor | Amide N-H | Hydrogen bonding with acceptor on target |
| Hydrogen Bond Acceptor | Amide C=O | Hydrogen bonding with donor on target |
| Hydrophobic/Halogen Feature 1 | Chlorine at position 4 | Hydrophobic, Halogen bonding |
| Hydrophobic/Halogen Feature 2 | Chlorine at position 2 | Hydrophobic, Halogen bonding |
Mechanistic Investigations of Biological Interactions for 4 Chloro N 2 Chlorophenyl Benzamide Derivatives Excluding Clinical and Toxicological Data
In Vitro Assays for Molecular Target Identification and Binding Studies
In vitro assays are fundamental in identifying the molecular targets with which 4-chloro-N-(2-chlorophenyl)benzamide derivatives interact. The benzamide (B126) core is a versatile scaffold found in ligands that bind to diverse receptor types. nih.gov Research has shown that specific derivatives can act as inhibitors for a range of enzymes and proteins.
General studies on benzamides have identified them as inhibitors of enzymes like acetyl-CoA carboxylase and farnesyl transferase. nih.gov More specific investigations into chlorinated benzamide derivatives have pinpointed other potential targets. For instance, a series of 4-methylbenzamide (B193301) derivatives designed as protein kinase inhibitors demonstrated significant anti-proliferative activity, suggesting protein kinases as a primary molecular target. nih.gov This is consistent with known kinase inhibitors like Imatinib, which feature a related structural core and function as ATP-site binding inhibitors of receptors such as the platelet-derived growth factor receptor kinase. nih.gov
Furthermore, computational studies have proposed other targets. Molecular docking of a 2,4-dichloro-benzamide derivative containing a 1,3,4-thiadiazole (B1197879) moiety suggested it is a potential inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. mdpi.com The core structure of this compound itself features an amide N-C=O plane with dihedral angles of 31.53 (8)° and 36.23 (8)° relative to the 4-chloro- and 2-chlorophenyl rings, respectively, which influences its binding capabilities. nih.gov
Enzyme Inhibition Mechanisms and Kinetic Analysis
Kinetic studies have provided detailed insights into how these derivatives inhibit their target enzymes. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to carbohydrate metabolism. nih.gov Many of these compounds showed potent inhibition, with several exhibiting lower IC₅₀ values than the standard drug, acarbose. nih.gov Compound 5o (see table below), with a 2-methyl-5-nitro substituent, was particularly active against both enzymes, suggesting that specific electronic and steric features on the phenyl ring significantly enhance inhibitory potential. nih.govresearchgate.net
Similarly, N-(2-aminoethyl)-4-chlorobenzamide analogues have been identified as potent inhibitors of monoamine oxidase-B (MAO-B). nih.gov Kinetic analysis revealed these compounds to be competitive and time-dependent inhibitors. nih.gov However, upon dialysis, full enzyme activity was restored, indicating that they are mechanism-based reversible inhibitors of MAO-B. nih.gov The relative potencies were rationalized based on steric and hydrophobic effects. nih.gov
| Compound Derivative | Target Enzyme | Inhibition Data (IC₅₀) | Reference Compound (IC₅₀) | Source |
|---|---|---|---|---|
| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o) | α-Glucosidase | 10.75 ± 0.52 µM | Acarbose (39.48 ± 0.80 µM) | nih.gov |
| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o) | α-Amylase | Six times more inhibitory than acarbose | Acarbose | nih.gov |
| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-Glucosidase | 10.13 µM | Not Specified | tandfonline.com |
| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-Amylase | 1.52 µM | Not Specified | tandfonline.com |
Modulation of Specific Cellular Pathways (e.g., cell proliferation, inflammatory cascades)
Derivatives of this compound have been shown to modulate key cellular pathways, including those involved in cell proliferation and inflammation, without direct reference to clinical outcomes.
Cell Proliferation: New 4-methylbenzamide derivatives containing 2,6-substituted purines were synthesized and evaluated for their ability to inhibit cell proliferation across a panel of cancer cell lines. nih.gov These compounds were designed as potential protein kinase inhibitors, which are crucial regulators of cell cycle and proliferation pathways. nih.gov Compound 7 (see table below) demonstrated high activity against the OKP-GS renal carcinoma cell line, while compounds 13 and 14 also showed significant inhibitory ability against this cell line. nih.gov The activity of these compounds highlights their potential to interfere with signaling cascades that drive cancer cell growth. nih.gov
| Compound | Cell Line | Cell Type | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| Compound 7 | OKP-GS | Renal Carcinoma | 4.56 µM | nih.gov |
| Compound 13 | OKP-GS | Renal Carcinoma | Significant Inhibition | nih.gov |
| Compound 14 | OKP-GS | Renal Carcinoma | Significant Inhibition | nih.gov |
Inflammatory Cascades: Research has also focused on the anti-inflammatory potential of these derivatives. A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were found to potently inhibit respiratory syncytial virus (RSV) replication and also decrease the induction of inflammatory cytokines and chemokines associated with RSV infection. nih.gov This suggests a direct modulation of inflammatory pathways at the transcriptional level. nih.gov Similarly, N-(chlorophenyl)-2-hydroxynicotinanilides, which are structurally related to salicylamide, were shown to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-elicited macrophage Raw 264.7 cells, a key process in the inflammatory response. researchgate.net
Computational Approaches to Ligand-Target Interactions (Molecular Docking, Molecular Dynamics Simulations)
Computational methods are invaluable for predicting and rationalizing the interactions between ligands and their biological targets. Molecular docking and molecular dynamics (MD) simulations have been extensively used to study this compound derivatives.
For the series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, molecular docking studies were performed to understand their binding modes within the active sites of α-glucosidase and α-amylase. nih.govresearchgate.netnih.gov The results revealed that the synthesized compounds engaged in various interactions, including hydrogen bonding, electrostatic, and hydrophobic interactions with key amino acid residues. nih.govresearchgate.net MD simulations were conducted on the most active compound (5o ) to validate its stability within the binding site of the target proteins. nih.govnih.gov The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex confirmed the stability of the compound in the active site. nih.govresearchgate.net
In another study, molecular docking was used to evaluate a 2,4-dichloro-benzamide derivative as a potential inhibitor of dihydrofolate reductase (DHFR). mdpi.com The docking results showed a strong binding affinity, with the molecule fitting into the enzyme's active site through three intermolecular hydrogen bonds with the amino acids Asp 21, Ser 59, and Tyr 22. mdpi.com These computational findings provide a structural basis for the observed or potential biological activities and guide the rational design of more potent derivatives.
In Vitro Studies of Antibacterial and Antifungal Mechanisms
A significant body of research has investigated the antimicrobial properties of this compound derivatives against a range of bacterial and fungal pathogens.
Derivatives of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides demonstrated very significant bactericidal activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). scispace.com Time-kill assays for the most potent compounds established rapid, concentration-dependent bactericidal effects. scispace.com For example, one derivative achieved a 5.30 log10 CFU/mL reduction in bacterial count against an MRSA strain after 24 hours at a concentration of 4x its minimum inhibitory concentration (MIC). scispace.com
Other studies have reported broad-spectrum activity. N-benzamide derivatives have shown excellent activity against both Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria, with some compounds exhibiting MIC values as low as 3.12 µg/mL. nanobioletters.com A series of 2-chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide derivatives showed significant activity against S. aureus and Pseudomonas aeruginosa. jpionline.org Furthermore, some N-acyl-α-amino acid derivatives bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety were active against Gram-positive strains, while a related 1,3-oxazole derivative was effective against the yeast Candida albicans. nih.gov The antimicrobial potential of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives against both bacteria and fungi has also been noted. tandfonline.com
| Compound Series/Derivative | Target Organism | Activity Metric | Result | Source |
|---|---|---|---|---|
| 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides | MRSA (clinical isolates) | Bactericidal Kinetics | Rapid, concentration-dependent killing | scispace.com |
| Compound 5a (N-benzamide derivative) | E. coli | MIC | 3.12 µg/mL | nanobioletters.com |
| Compound 5a (N-benzamide derivative) | B. subtilis | MIC | 6.25 µg/mL | nanobioletters.com |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | Zone of Inhibition | 15 mm | nih.gov |
| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Enterococcus faecium E5 | Zone of Inhibition | 10 mm | nih.gov |
| 2-chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide derivatives | S. aureus, P. aeruginosa | Activity | Good significant activity | jpionline.org |
Advanced Research Directions and Potential Applications in Chemical Science Excluding Clinical and Commercial Products
Development as Precursors for Complex Heterocyclic Systems
The benzanilide (B160483) framework, including 4-chloro-N-(2-chlorophenyl)benzamide, serves as a versatile starting material for the synthesis of more complex and functionally rich heterocyclic compounds. nih.gov The amide bond provides a stable yet reactive handle for intramolecular cyclization and condensation reactions, enabling access to diverse molecular architectures.
Detailed research has established that benzanilides are effective intermediates in the creation of various heterocyclic systems. nih.gov For instance, they are employed in the synthesis of benzothiadiazin-4-ones, benzodiazepine-2,5-diones, and 2,3-disubstituted 3H-quinazoline-4-ones. nih.gov Furthermore, related benzamide (B126) structures have been utilized as precursors for 1,3,5-oxadiazine derivatives, which are compounds of significant interest in organic synthesis. mdpi.com The reactivity of the benzanilide core allows for strategic bond formations that lead to these intricate ring systems, which are themselves valuable scaffolds in various chemical research fields.
| Precursor Scaffold | Resulting Heterocyclic System | Reference |
|---|---|---|
| Benzanilide | Benzothiadiazin-4-ones | nih.gov |
| Benzanilide | Benzodiazepine-2,5-diones | nih.gov |
| Benzanilide | 2,3-disubstituted 3H-quinazoline-4-ones | nih.gov |
| Benzamide Derivatives | 1,3,5-Oxadiazines | mdpi.com |
Role in Supramolecular Chemistry and Material Design
The field of supramolecular chemistry investigates the non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. The specific arrangement of hydrogen bond donors (N-H) and acceptors (C=O), along with the aromatic rings in this compound, dictates its solid-state architecture and potential for material design.
Crystal structure analysis of this compound reveals a highly organized arrangement. nih.gov In its crystalline form, molecules are organized into columns that extend along the b-axis of the unit cell. nih.gov This ordered stacking is primarily driven by intermolecular N—H···O hydrogen bonds. nih.gov These columns are further interconnected through weaker C—H···O hydrogen bonds, creating a stable three-dimensional network. nih.gov Notably, the analysis indicates an absence of significant π–π stacking interactions between the aromatic rings within these columns. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₃H₉Cl₂NO | nih.gov |
| Molecular Weight | 266.13 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 10.7913 (14) | nih.gov |
| b (Å) | 4.8078 (6) | nih.gov |
| c (Å) | 23.570 (3) | nih.gov |
| β (°) | 97.718 (3) | nih.gov |
| Volume (ų) | 1211.8 (3) | nih.gov |
| Key Intermolecular Interaction | N—H···O Hydrogen Bonds | nih.gov |
Exploration in Chemical Biology Tools and Probes
While this compound itself is not a commercial product, its core structure is a key component in molecules designed as chemical biology tools. These tools, such as inhibitors and probes, are crucial for studying the function of proteins and elucidating biological pathways. The benzamide moiety often serves as a rigid scaffold that correctly orients functional groups for interaction with a biological target.
Research into various benzamide derivatives has revealed their potential to interact with a wide range of proteins. For example, different benzamide-containing molecules have been developed as inhibitors for enzymes like acetyl-CoA carboxylase and farnesyl transferase. nih.gov In more recent research, the benzamide scaffold has been central to the design of inhibitors for poly (ADP-ribose) polymerase-1 (PARP-1), a key target in cancer research. nih.gov Other studies have focused on developing benzamide derivatives as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. mdpi.com The amide group's ability to act as both a hydrogen bond donor and acceptor is often critical for binding to the active sites of these proteins. nih.govacs.org For instance, in covalent inverse agonists targeting the nuclear receptor PPARγ, the benzamide group makes a key polar interaction with a glutamine residue in the protein's ligand-binding domain. acs.org These examples highlight the utility of the benzamide scaffold in creating specific molecular probes to investigate complex biological systems.
| Target Class | Specific Target Example | Research Area | Reference |
|---|---|---|---|
| Enzyme | Acetyl-CoA Carboxylase | Metabolism | nih.gov |
| Enzyme | Farnesyl Transferase | Cell Signaling | nih.gov |
| Immune Checkpoint | PD-1/PD-L1 | Cancer Immunotherapy | nih.gov |
| DNA Repair Enzyme | PARP-1 | Cancer Research | nih.gov |
| Hydrolase Enzyme | AChE / BACE1 | Neurodegenerative Disease | mdpi.com |
| Nuclear Receptor | PPARγ | Gene Regulation | acs.org |
Future Perspectives in Benzamide Scaffold Research
The benzamide scaffold continues to be a fertile ground for innovation in chemical science. Its synthetic tractability and proven ability to form specific interactions with biological macromolecules ensure its relevance in future research endeavors. The future of benzamide research is likely to focus on designing highly specific and multi-functional molecules.
One promising direction is the development of multi-target agents, where a single benzamide-based compound is designed to interact with multiple proteins involved in a disease pathway, such as in Alzheimer's disease. mdpi.com Another area of intense investigation is the use of the benzamide as a rigid linker in the design of small molecule inhibitors that can disrupt protein-protein interactions, a notoriously difficult class of targets. nih.gov For example, rigidifying a molecule's scaffold with an amide linker has been proposed as an effective strategy for enhancing the potency of PD-1/PD-L1 inhibitors. nih.gov Furthermore, ongoing research into novel benzamide derivatives as anticancer agents continues to yield promising lead compounds that warrant further investigation, including those that can induce apoptosis in cancer cells by targeting enzymes like PARP-1. nih.gov The continued exploration of the benzamide scaffold, informed by structural biology and computational docking studies, is expected to lead to the creation of novel chemical tools with unprecedented specificity and function.
Q & A
Q. What is the optimal synthetic route for 4-chloro-N-(2-chlorophenyl)benzamide, and how can purity be validated?
- Methodological Answer : The compound is synthesized via condensation of 4-chlorobenzoyl chloride with 2-chloroaniline in chloroform under reflux for 4 hours. Post-reaction, the mixture is washed with 1M HCl and saturated NaHCO₃, dried over anhydrous Na₂SO₄, and crystallized from chloroform (yield: 84%). Purity is confirmed by elemental analysis (C: 58.23%, H: 3.46%, N: 5.08% vs. calculated C: 58.67%, H: 3.41%, N: 5.26%) and melting point determination .
Q. How is the molecular structure of this compound characterized crystallographically?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) in space group P2₁/n reveals a monoclinic lattice (a = 10.7913 Å, b = 4.8078 Å, c = 23.570 Å, β = 97.718°). The amide group forms dihedral angles of 31.53° and 36.23° with the chlorinated benzene rings. Intermolecular N–H⋯O hydrogen bonds (2.89 Å) create columnar stacking along the b-axis, with weak C–H⋯O interactions stabilizing the lattice .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : Classified as a skin sensitizer (Category 1) and eye irritant (Category 2), researchers must use PPE (gloves, goggles) and work in a fume hood. Sigma-Aldrich recommends verifying purity via COA (Certificate of Analysis) and avoiding inhalation or direct contact .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound?
- Methodological Answer : The crystal structure is stabilized by N–H⋯O hydrogen bonds (Table 1) and weak C–H⋯O interactions (3.28–3.45 Å). Unlike its fluoro analog, which exhibits C–H⋯F interactions and polymorphism, the absence of π–π stacking in the title compound highlights the role of halogen substituents in dictating packing motifs. Refinement via SHELXL-2018/3 (full-matrix least-squares on F²) confirms these interactions .
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N–H⋯O | 2.89 | 166 |
| C–H⋯O | 3.28–3.45 | 145–152 |
Q. What computational tools are recommended for refining crystallographic data of this compound?
- Methodological Answer : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are industry standards due to their robustness with small-molecule data. WinGX provides a GUI for data integration and visualization. For hydrogen-bond analysis, Mercury or OLEX2 can map interactions using CIF files generated from SHELX outputs .
Q. How does this compound compare to its fluorinated analog in terms of structural and biological properties?
- Methodological Answer : The fluoro analog (4-fluoro-N-(2-fluorophenyl)benzamide) exhibits dimorphism (space groups P2₁ and Pca2₁) due to C–H⋯F interactions, unlike the chloro derivative. Biologically, fluorinated benzamides show enhanced metabolic stability and receptor affinity, as seen in kinase inhibitors like imatinib. The chloro derivative’s higher molar mass may reduce solubility but improve halogen bonding in target interactions .
Q. Can this compound serve as a precursor for bioactive heterocycles?
- Methodological Answer : Yes, the benzanilide core is a "privileged structure" for synthesizing benzothiadiazin-4-ones (antibacterial agents) and quinazoline-4-ones (kinase inhibitors). For example, cyclization with thiourea derivatives under acidic conditions yields thiadiazinones, while reaction with amidines forms quinazolines. These transformations require monitoring by TLC and HPLC to track intermediates .
Q. What is the role of this compound in studying PPARδ antagonism?
- Methodological Answer : While not directly studied, structurally related 4-chloro-N-(pyridylsulfonylethyl)benzamide derivatives (e.g., GSK3787) irreversibly bind PPARδ via Cys249, inhibiting CPT1a gene transcription. Researchers can use analogous synthesis routes (sulfonylation of ethylenediamine intermediates) and SPR/MS assays to validate covalent binding .
Data Contradictions & Resolutions
- Crystal Symmetry vs. Analog Systems : The chloro derivative crystallizes in centrosymmetric P2₁/n, while its fluoro analog adopts non-centrosymmetric space groups. This discrepancy arises from halogen-specific interactions (C–H⋯F vs. Cl’s weaker polarizability) and requires careful space group assignment during SC-XRD analysis .
- Biological Activity Generalization : While benzamides are broadly bioactive, extrapolating mechanisms (e.g., kinase inhibition) to this compound requires target-specific assays, as substituent positions critically modulate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
